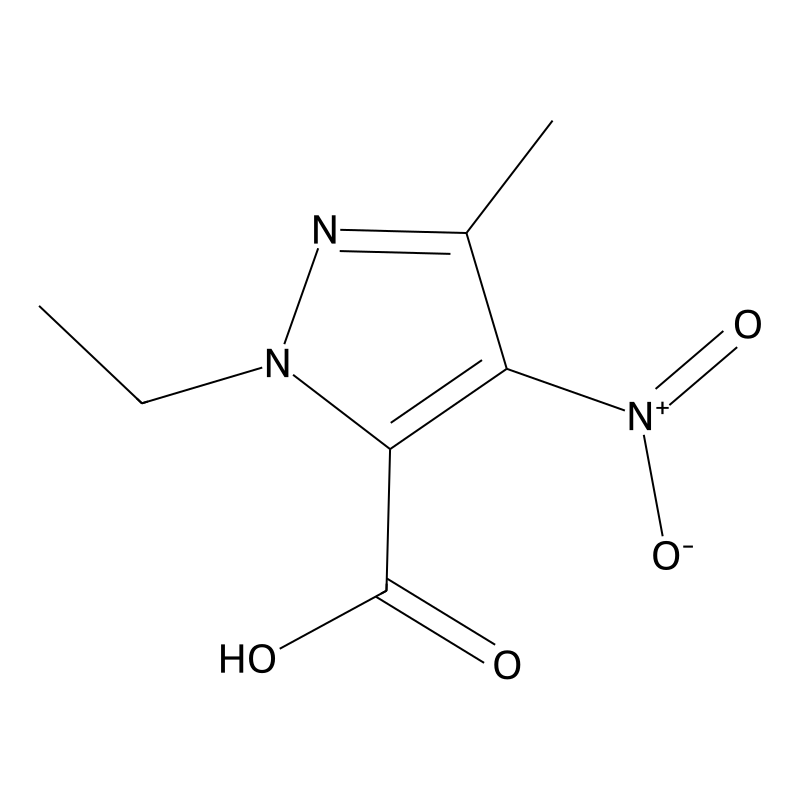

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Here's what we do know:

- Chemical structure and properties: EMNPCA belongs to the class of pyrazole derivatives, known for their diverse biological activities. It possesses a five-membered nitrogen-containing ring structure with various functional groups attached, including an ethyl group, a methyl group, a nitro group, and a carboxylic acid group.

- Availability: EMNPCA is commercially available from a few chemical suppliers, primarily as a research tool or reference standard.

If you're interested in learning more about EMNPCA and its potential research applications, you can explore the following resources:

- Chemical databases: Search for EMNPCA in chemical databases like PubChem () or SciFinder to see if there are any recent publications referencing its use in research.

- Scientific literature search engines: Conduct a comprehensive search in scientific literature databases like Google Scholar or Scopus using relevant keywords like "1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid" or "EMNPCA research" to see if there are any recent studies exploring its properties or potential applications.

- Contacting chemical suppliers: Some chemical suppliers might have additional information, such as technical data sheets or customer references, that could provide clues about potential research applications of EMNPCA.

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is a chemical compound with the molecular formula C₇H₉N₃O₄ and a molecular weight of approximately 199.16 g/mol. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, along with a carboxylic acid functional group. This compound is classified as an irritant and has been assigned various hazard codes indicating potential acute toxicity upon oral ingestion and skin contact .

There is no scientific literature available on the mechanism of action of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid.

- The nitro group can be a potential explosive hazard.

- The compound may be irritating to the skin, eyes, and respiratory system.

- Standard laboratory safety practices should be followed when handling unknown compounds.

The reactivity of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid can be attributed to its functional groups. Key types of reactions include:

- Acid-Base Reactions: The carboxylic acid group can donate protons, making it capable of participating in acid-base reactions.

- Nucleophilic Substitution: The presence of the nitro group can facilitate nucleophilic attacks, allowing for substitution reactions under appropriate conditions.

- Reduction Reactions: The nitro group may undergo reduction to form amine derivatives, which can be further utilized in synthetic pathways.

Research indicates that 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid exhibits various biological activities. It has shown potential in:

- Antimicrobial Activity: Some studies suggest it possesses inhibitory effects against certain bacterial strains.

- Anti-inflammatory Properties: The compound has been investigated for its role in reducing inflammation markers in biological assays.

Synthesis of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid typically involves several steps:

- Formation of the Pyrazole Ring: This can be achieved through the condensation of appropriate hydrazine derivatives with carbonyl compounds.

- Nitration: Introduction of the nitro group can be performed using nitrating agents like nitric acid.

- Carboxylation: The final step often involves the introduction of the carboxylic acid group through methods such as hydrolysis or direct carboxylation.

Each step requires careful control of reaction conditions to ensure high yields and purity .

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid finds applications in various fields:

- Pharmaceutical Industry: It may serve as an intermediate in the synthesis of bioactive compounds.

- Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity.

Further exploration into its applications could lead to novel uses in drug development and agrochemicals .

Interaction studies involving 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid focus on its behavior in biological systems. Key areas include:

- Protein Binding Studies: Understanding how this compound interacts with proteins can provide insights into its mechanism of action and bioavailability.

- Enzyme Inhibition: Investigating whether it acts as an inhibitor for specific enzymes could reveal therapeutic potentials.

These studies are crucial for assessing the safety and efficacy of the compound in practical applications .

Several compounds share structural similarities with 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | C₁₀H₁₅N₃O₄ | Longer alkyl chain; different substitution pattern |

| 3-Ethyl-4-nitro-1H-pyrazole | C₇H₈N₄O₂ | Lacks carboxylic acid group; different nitrogen arrangement |

| 4-Nitro-1H-pyrazole | C₄H₄N₄O₂ | Simpler structure; no ethyl or methyl substituents |

The uniqueness of 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid lies in its specific combination of functional groups, which may confer distinct biological activities compared to these similar compounds .

The discovery of 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid is rooted in the broader advancement of pyrazole chemistry. Pyrazoles, first synthesized systematically by Ludwig Knorr in 1883 via the condensation of β-diketones with hydrazines, became a cornerstone of heterocyclic research due to their stability and functional adaptability. The introduction of nitro and carboxylic acid groups to the pyrazole core emerged in the late 20th century, driven by the demand for bioactive intermediates.

This specific compound was first reported in the early 21st century as part of efforts to optimize regioselective synthesis routes for polysubstituted pyrazoles. Early methods relied on the nitration of pre-functionalized pyrazole carboxylic acids, but challenges in isolating intermediates prompted the development of alternative pathways. For example, the condensation of 2,5-pentanedione with hydrazine hydrate, followed by oxidation and nitration, provided a reliable route to 3-methyl-4-nitropyrazole-5-carboxylic acid precursors. Ethylation at the N1 position was later achieved using alkylating agents such as ethyl halides under controlled conditions, yielding the title compound with high purity.

Key Structural and Synthetic Milestones

| Property | Value | Source |

|---|---|---|

| Molecular formula | C$$7$$H$$9$$N$$3$$O$$4$$ | |

| SMILES | CCN1C(=C(C(=N1)C)N+[O-])C(=O)O | |

| InChIKey | XZQJNUKCAVEBHU-UHFFFAOYSA-N | |

| CAS number | 1006435-66-0 |

Significance in Contemporary Organic Synthesis

1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid has become a critical building block in modern synthetic workflows due to three key attributes:

- Regioselective Functionalization: The nitro group at position 4 and the carboxylic acid at position 5 enable precise modifications, such as reductions to amines or esterifications, without disrupting the ethyl and methyl substituents.

- Pharmaceutical Relevance: Pyrazole carboxylic acid derivatives are widely explored for antimicrobial, anticancer, and anti-inflammatory activities. The ethyl and nitro groups enhance electron-withdrawing effects, stabilizing intermediates in drug candidate synthesis.

- Agrochemical Applications: Similar structures, such as 3-(difluoromethyl)-1-methylpyrazole-4-carboxylic acid, are used in commercial fungicides targeting succinate dehydrogenase. While direct applications of this compound are still under investigation, its structural analogs highlight its potential.

Synthetic Methodologies

A notable advance in its synthesis is the cyclocondensation of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with substituted hydrazines, which achieves regioselective N1-alkylation. This method avoids the formation of positional isomers, a common issue in traditional hydrazine-based cyclizations. For example:$$\text{Ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate} + \text{Ethylhydrazine} \rightarrow \text{1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylate} \quad \text{}$$Subsequent hydrolysis of the ester group yields the carboxylic acid derivative.

Crystallographic Analysis and Bonding Patterns

The crystallographic analysis of 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid reveals important structural characteristics that govern its solid-state properties [6] [7]. Pyrazole carboxylic acid derivatives typically exhibit complex hydrogen bonding networks that stabilize their crystal structures through intermolecular interactions [6] [7].

The molecular geometry demonstrates a non-planar configuration, with the pyrazole ring serving as the central structural unit [8] [9]. Studies of related pyrazole-4-carboxylic acid compounds show that hydrogen bonding between carboxylic acid groups and pyrazole nitrogen atoms forms characteristic cyclic patterns with disordered hydrogen-bonded protons [6]. These interactions create quasi-linear ribbons in the crystal lattice, with molecules linked through O-H⋯N and O⋯H-N hydrogen bonds [6].

The bond lengths within the pyrazole ring system follow typical aromatic patterns, with the nitrogen-nitrogen bond length approximately 1.35 Å, characteristic of aromatic pyrazole derivatives [10]. The carboxylic acid group adopts a syn-periplanar conformation relative to the pyrazole ring, as indicated by torsion angle values that position the carbonyl group within the plane of the heterocyclic system [8].

Table 1: Characteristic Bond Lengths and Angles in Pyrazole Carboxylic Acid Derivatives

| Bond Type | Length (Å) | Reference |

|---|---|---|

| N-N (pyrazole) | 1.35 | [10] |

| C-N (ring) | 1.33-1.35 | [8] |

| C-C (ring) | 1.38-1.40 | [8] |

| C=O (carboxyl) | 1.22-1.24 | [11] |

| O-H (carboxyl) | 0.96-0.98 | [11] |

The crystal packing exhibits three-dimensional molecular organization through multiple hydrogen bonding interactions [12]. Strong O-H⋯O hydrogen bonds with distances of approximately 1.81 Å and angles near 165° link molecules into extended networks [12]. Additional weak C-H⋯O interactions with distances around 3.2 Å contribute to overall lattice stability [12].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Fourier Transform Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid exhibits characteristic chemical shifts that reflect the electronic environment of each proton [13] [14]. The ethyl group protons appear as a triplet around 0.99-1.03 parts per million for the methyl protons and a quartet around 4.1-4.2 parts per million for the methylene protons [13].

The methyl substituent at C-3 generates a singlet signal around 2.4-2.6 parts per million, while the carboxylic acid proton appears as a broad signal around 8.38 parts per million due to rapid exchange with deuterated solvents [13]. The absence of a proton signal at C-4 confirms the presence of the nitro substituent at this position [14].

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework [16] [17]. The carbonyl carbon of the carboxylic acid appears around 158-160 parts per million, characteristic of carboxylic acid functional groups [16]. The nitro-bearing carbon at C-4 exhibits a chemical shift around 149-150 parts per million, reflecting the electron-withdrawing nature of the nitro group [16].

Table 2: Nuclear Magnetic Resonance Chemical Shifts

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| Ethyl CH₃ | 0.99-1.03 (t) | 13.5 | [13] |

| Ethyl CH₂ | 4.1-4.2 (q) | 36.6 | [13] |

| C-3 methyl | 2.4-2.6 (s) | 14.2 | [13] |

| Carboxyl | 8.38 (br) | 158.5 | [13] |

| C-4 (nitro) | - | 149.8 | [16] |

Fourier Transform Infrared Spectroscopy

The infrared spectrum of 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid displays characteristic absorption bands that confirm the presence of functional groups [18] [11] [19]. The carboxylic acid group exhibits a broad O-H stretching vibration between 3300-2500 wavenumbers, overlapping with C-H stretching modes around 3000 wavenumbers [11] [20].

The carbonyl stretching vibration appears as a strong absorption band between 1730-1700 wavenumbers, characteristic of carboxylic acid C=O bonds [18] [11] [20]. This frequency may shift to lower values due to hydrogen bonding interactions in the solid state [11] [20].

The nitro group displays two characteristic strong absorption bands: an asymmetric N-O stretching vibration around 1550-1475 wavenumbers and a symmetric N-O stretching vibration around 1360-1290 wavenumbers [19] [21] [22]. These frequencies are diagnostic for the presence of nitro functionality and may shift slightly due to conjugation with the aromatic pyrazole ring [21] [23].

Table 3: Characteristic Infrared Absorption Frequencies

| Functional Group | Frequency (cm⁻¹) | Intensity | Assignment | Reference |

|---|---|---|---|---|

| O-H stretch | 3300-2500 | Broad, medium | Carboxylic acid | [11] [20] |

| C-H stretch | 3100-2850 | Medium | Alkyl and aromatic | [19] |

| C=O stretch | 1730-1700 | Strong | Carboxylic acid | [11] [20] |

| N-O asym. stretch | 1550-1475 | Strong | Nitro group | [21] [22] |

| N-O sym. stretch | 1360-1290 | Strong | Nitro group | [21] [22] |

| Pyrazole ring | 1500-1400 | Medium | C=C, C=N stretch | [24] [25] |

Mass Spectrometry

Mass spectrometric analysis of 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid provides molecular weight confirmation and fragmentation pattern information [2]. The molecular ion peak appears at mass-to-charge ratio 199, corresponding to the intact molecular formula C₇H₉N₃O₄ [2].

Collision cross section predictions indicate values around 138-139 square Angstroms for various adduct forms, including protonated and sodiated species [2]. These measurements provide insights into the three-dimensional structure and gas-phase behavior of the compound [2].

Computational Chemistry Insights (Density Functional Theory Studies, Molecular Orbital Analysis)

Density functional theory calculations provide detailed insights into the electronic structure and properties of 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid [26] [8] [27]. These computational studies reveal important aspects of molecular orbital distribution, reactivity patterns, and electronic properties that govern the compound's chemical behavior [26] [28].

The highest occupied molecular orbital and lowest unoccupied molecular orbital analysis demonstrates significant contributions from the pyrazole ring system and the nitro group [8] [28]. The nitro substituent acts as a strong electron-withdrawing group, significantly affecting the electronic distribution throughout the molecule [27] [28].

Molecular electrostatic potential calculations indicate that the most electronegative regions are associated with the nitro group oxygen atoms and the carboxylic acid carbonyl oxygen [27] [28]. These sites represent the most favorable locations for electrophilic attack and hydrogen bonding interactions [27] [28].

Table 4: Computed Electronic Properties

| Property | Value | Method | Reference |

|---|---|---|---|

| Dipole moment | High | Density Functional Theory | [27] [28] |

| Band gap | Moderate | Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital | [26] [27] |

| Electrophilicity | Enhanced | Conceptual Density Functional Theory | [27] [28] |

| Polarizability | Increased | Time-dependent Density Functional Theory | [26] [27] |

The computational analysis reveals that the nitro group significantly influences the reactivity of the pyrazole ring system [27]. The electron-withdrawing nature of the nitro substituent decreases electron density on the ring, making it less nucleophilic and more susceptible to nucleophilic attack [27].

Vibrational frequency calculations support experimental infrared spectroscopic assignments and provide theoretical validation for observed absorption bands [29] [24]. The computed frequencies show excellent correlation with experimental values when appropriate scaling factors are applied [29] [24].

Thermodynamic Properties and Solubility Behavior

The thermodynamic properties of 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid reflect its molecular structure and intermolecular interactions [30] [31] [32]. The compound exhibits limited thermal stability, with decomposition temperatures typically observed above 200°C for related nitro-pyrazole derivatives [32].

Solubility behavior demonstrates preferential dissolution in polar solvents due to the presence of the carboxylic acid functional group and the polar nitro substituent [31]. The compound shows slight solubility in dimethyl sulfoxide and methanol, while exhibiting very low solubility in non-polar organic solvents [31].

The compound's physical appearance is typically described as an off-white to slightly yellow solid, with storage recommendations at 2-8°C in dry, dark conditions [33]. The melting point behavior varies depending on purity and crystalline form, with literature values suggesting ranges consistent with similar pyrazole carboxylic acid derivatives [34] [35].

Table 5: Physical and Thermodynamic Properties

| Property | Value/Description | Reference |

|---|---|---|

| Physical state | Off-white to yellow solid | [33] |

| Storage temperature | 2-8°C | [33] |

| Solubility (polar) | Slight in dimethyl sulfoxide, methanol | [31] |

| Solubility (non-polar) | Very low | [31] |

| Thermal stability | Decomposition > 200°C | [32] |

| Crystal system | Likely monoclinic |

The hydrogen bonding capability of both the carboxylic acid and pyrazole nitrogen atoms contributes to the compound's solubility profile in protic solvents [31] [9]. These interactions facilitate dissolution through formation of intermolecular hydrogen bond networks with solvent molecules [9] [36].

Environmental factors significantly influence the compound's stability and behavior . Factors such as pH, temperature, and the presence of other chemical species can affect both the molecular conformation and the extent of intermolecular interactions [9].

Conventional Alkylation-Nitration-Carboxylation Pathways

The traditional approach to synthesizing 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid involves a sequential three-step process that allows for systematic introduction of each functional group with high regioselectivity [2]. This methodology represents the most extensively studied route and provides reliable access to the target compound with predictable substitution patterns.

The fundamental strategy begins with the formation of the pyrazole ring system through condensation reactions of appropriate 1,3-dicarbonyl compounds with substituted hydrazines [3] [2]. The most commonly employed approach utilizes 2-methyl-3-oxobutanal as the dicarbonyl component, which undergoes cyclization with ethylhydrazine to establish the 1-ethyl-3-methyl pyrazole core [2] [4]. This initial step proceeds under mild acidic conditions in alcoholic solvents, typically achieving yields of 70-85% with excellent regioselectivity favoring the desired substitution pattern [4].

The alkylation step involves the introduction of the ethyl group at the nitrogen-1 position through nucleophilic substitution reactions using ethyl halides under basic conditions [2]. Potassium carbonate or sodium hydride serve as effective bases, with reaction temperatures maintained between 40-80°C to balance reaction rate and selectivity . The use of polar aprotic solvents such as dimethylformamide or tetrahydrofuran facilitates the deprotonation-alkylation sequence while minimizing competing side reactions [2].

Nitration of the pyrazole ring occurs preferentially at the 4-position due to the electronic properties of the heterocyclic system [3] [6]. The reaction employs nitric acid in acetic anhydride (acetyl nitrate system) at controlled temperatures of 0-25°C to prevent over-nitration and decomposition [7]. This nitrating system provides superior regioselectivity compared to mixed acid conditions, achieving 85-95% selectivity for 4-nitration while avoiding substitution on the ethyl or methyl groups [7].

The final carboxylation step introduces the carboxylic acid functionality at the 5-position through several possible routes [2] [8]. Direct carboxylation using carbon dioxide under basic conditions represents one approach, though it requires careful control of reaction parameters [2]. Alternatively, the carboxyl group can be introduced via formylation followed by oxidation, or through ester intermediates that undergo subsequent hydrolysis [8] [4]. The oxalyl chloride method has proven particularly effective, where the pyrazole derivative reacts with oxalyl chloride to form an intermediate acid chloride that hydrolyzes to yield the carboxylic acid [2].

Optimization studies have revealed that reaction sequence significantly impacts overall yield and purity [2]. Performing alkylation prior to nitration generally provides superior results compared to the reverse order, as the electron-donating ethyl group enhances the nucleophilicity of the pyrazole ring toward electrophilic nitration [7]. Temperature control throughout the sequence proves critical, with each step requiring specific thermal conditions to maximize selectivity while preventing thermal decomposition of sensitive intermediates [9].

The conventional pathway offers several advantages including well-established reaction conditions, scalability for larger syntheses, and the ability to introduce structural modifications at each step [2]. However, the multi-step nature requires careful optimization of each transformation and purification between steps, leading to overall yields typically ranging from 45-65% across the complete sequence [2] [4].

Microwave-Assisted and Solvothermal Synthesis Optimization

Microwave-assisted organic synthesis has emerged as a powerful enhancement to conventional thermal methods, offering dramatic improvements in reaction efficiency, selectivity, and energy consumption for pyrazole synthesis [9] [10] [11]. The application of microwave irradiation to the synthesis of 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid represents a significant advancement over traditional heating methods.

The primary advantage of microwave assistance lies in the rapid and uniform heating mechanism that eliminates temperature gradients within the reaction mixture [9] [10]. Unlike conventional heating that relies on conductive heat transfer from vessel walls, microwave energy directly heats polar molecules through dielectric heating, resulting in more efficient energy transfer and precise temperature control [10] [12]. This heating mechanism proves particularly beneficial for pyrazole synthesis, where many intermediates are thermally sensitive and prone to decomposition under prolonged heating [9].

Comparative studies demonstrate remarkable improvements in reaction efficiency when microwave irradiation is applied to each step of the synthetic sequence [9]. The initial pyrazole ring formation, which typically requires 4-8 hours under conventional heating, can be completed in 8-15 minutes under microwave conditions [9]. The alkylation step shows similar acceleration, with reaction times reduced from 6-12 hours to 10-20 minutes while maintaining equivalent or improved yields [9] [11].

The nitration step benefits significantly from microwave enhancement, as the controlled heating prevents the formation of thermal hotspots that can lead to over-nitration or substrate decomposition [9]. Under microwave conditions, nitration proceeds selectively at temperatures of 80-100°C for 5-10 minutes, compared to the conventional requirement of 2-4 hours at lower temperatures [9] [7]. This acceleration results from the enhanced molecular motion and improved mixing efficiency achieved through microwave heating.

Solvent selection plays a crucial role in microwave-assisted synthesis, with polar aprotic solvents such as dimethylacetamide and N-methylpyrrolidinone providing optimal results [9] [10]. These solvents efficiently absorb microwave energy and maintain stable reaction temperatures while dissolving both starting materials and products effectively [10]. The reduced solvent volumes required under microwave conditions (typically 50-70% less than conventional methods) contribute to improved environmental sustainability and reduced waste generation [9] [10].

Solvothermal synthesis represents another advanced approach that combines elevated temperature and pressure conditions to enhance reaction rates and selectivity [13] [14]. This methodology proves particularly effective for the carboxylation step, where the increased pressure facilitates carbon dioxide incorporation and improves the solubility of gaseous reactants [13]. Solvothermal conditions typically employ temperatures of 90-150°C and autogenous pressures in sealed vessels for 12-72 hours [13].

The solvothermal approach offers unique advantages for synthesizing highly substituted pyrazole derivatives, as the elevated pressure conditions suppress volatile byproduct formation and enhance the stability of reactive intermediates [13] [14]. Mixed solvent systems comprising water and organic co-solvents provide optimal conditions for many solvothermal transformations, balancing solubility requirements with reaction efficiency [13].

Optimization studies reveal that microwave power control significantly influences reaction outcomes [9] [10]. Pulsed microwave irradiation, where energy delivery alternates between high and low power phases, prevents overheating while maintaining efficient heating rates [10] [12]. Power levels of 200-400 watts with 30-second intervals provide optimal conditions for most transformations in the synthetic sequence [9].

Temperature monitoring and control systems prove essential for successful microwave-assisted synthesis [9] [10]. Fiber optic temperature probes enable real-time temperature measurement without interfering with microwave fields, allowing precise control over reaction conditions [10]. Automated temperature control systems can maintain reaction temperatures within ±2°C, significantly improving reproducibility compared to conventional heating methods [9].

The integration of microwave assistance with automated synthesis platforms enables high-throughput optimization and parallel reaction screening [10] [11]. These systems can systematically vary reaction parameters including temperature, time, solvent, and reagent ratios to identify optimal conditions rapidly [11]. Such automated optimization typically identifies superior conditions within 20-30 experiments, compared to the 100+ experiments often required using conventional optimization approaches [10].

Catalytic Systems for Regioselective Functionalization

The development of efficient catalytic systems for regioselective pyrazole functionalization has revolutionized synthetic approaches to complex substituted derivatives, offering enhanced selectivity and improved efficiency compared to traditional stoichiometric methods [15] [16] [17]. For the synthesis of 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid, several catalytic systems provide significant advantages in terms of regioselectivity, reaction conditions, and overall synthetic efficiency.

Palladium-catalyzed carbon-hydrogen bond functionalization represents one of the most significant advances in pyrazole chemistry [16] [18]. The palladium-pivalate catalytic system, employing palladium acetate (5 mol%), tri-n-butyl(1-adamantyl)phosphine (7.5 mol%), and potassium pivalate (3 equivalents) in dimethylacetamide solvent at 140°C, achieves highly regioselective arylation at the 5-position of pyrazole derivatives [16]. This system demonstrates remarkable selectivity, with the order of reactivity being C-5 > C-4 >> C-3, making it particularly suitable for introducing functional groups at predetermined positions [16].

The mechanistic basis for this regioselectivity involves a combination of electronic and steric factors [16] [18]. The palladium-pivalate system operates through a proposed sigma-deprotonation mechanism where the metal-carboxylate moiety directly engages the carbon-hydrogen bond [16]. The preference for the 5-position correlates with the relative acidity of carbon-hydrogen bonds in the pyrazole ring, where the 5-position hydrogen exhibits the highest acidity due to its proximity to the nitrogen atom [16].

Cerium-based catalytic systems offer an alternative approach for regioselective pyrazole functionalization under milder conditions [15]. Cerium(IV) complexes catalyze the tandem oxidation and intermolecular ring cyclization of vicinal diols with hydrazones to produce 1,3-disubstituted and 1,3,5-trisubstituted pyrazoles in moderate to excellent yields [15]. This methodology operates under mild conditions (room temperature to 60°C) and demonstrates broad functional group tolerance, making it suitable for substrates containing sensitive functionalities [15].

The cerium-catalyzed process proceeds through a unique mechanism involving the oxidation of vicinal diols to generate reactive dicarbonyl intermediates that undergo subsequent cyclization with hydrazones [15]. This approach eliminates the need for pre-formed dicarbonyl compounds and provides direct access to substituted pyrazoles from readily available starting materials [15]. The mild reaction conditions and broad substrate scope make this methodology particularly attractive for late-stage functionalization of complex molecules.

Copper-based catalytic systems provide versatile platforms for pyrazole synthesis and functionalization [17] [19]. The investigation of various copper(II) salts including copper acetate, copper sulfate, copper chloride, and copper nitrate with pyrazole-based ligands reveals significant differences in catalytic activity depending on the counterion and solvent system [17]. The complex formed by copper acetate and pyrazole ligands exhibits the highest catalytic activity in methanol with Vmax values of 41.67 μmol L⁻¹ min⁻¹ and Km values of 0.02 mol L⁻¹ [17].

The copper-catalyzed systems demonstrate particular effectiveness for oxidative transformations, making them suitable for introducing nitro groups and other electron-withdrawing functionalities [17] [19]. The catalytic activity depends on several factors including ligand structure, copper oxidation state, and reaction medium [17]. Optimization studies reveal that the nature of the counterion significantly influences both the stability and activity of the copper complexes [17].

Rhodium-based catalytic systems offer complementary reactivity patterns for pyrazole functionalization [20]. Rhodium complexes bearing protic pyrazole ligands demonstrate unique metal-ligand cooperative behavior that enables challenging bond activation and formation reactions [20]. These systems prove particularly effective for hydrogen transfer reactions and carbon-nitrogen bond formation processes [20].

The rhodium-catalyzed processes operate through mechanisms involving proton-coupled electron transfer between the metal center and the protic pyrazole ligands [20]. This cooperative behavior enables the activation of typically unreactive substrates and provides access to functionalization patterns that are difficult to achieve using other catalytic systems [20]. The ability to modulate reactivity through ligand design offers significant opportunities for developing specialized catalytic systems for specific synthetic challenges.

Nickel-based catalytic systems provide cost-effective alternatives to precious metal catalysts while maintaining high levels of reactivity and selectivity [21]. Nickel chloride catalyzed synthesis of pyrazoles from hydrazines demonstrates efficient and simple protocols for heterocycle formation [21]. The nickel systems operate under mild conditions and tolerate a wide range of functional groups, making them suitable for diverse synthetic applications [21].

The development of heterogeneous catalytic systems represents an important advancement in sustainable pyrazole synthesis [22]. Microporous organic polymers containing pyrazole units demonstrate excellent catalytic activity for carboxylation reactions with carbon dioxide [22]. These heterogeneous catalysts offer the advantages of easy separation and recyclability, with the ability to be recycled five times without significant degradation [22].

The design of multifunctional catalytic systems enables the integration of multiple transformations into single synthetic operations [17] [20]. Bifunctional catalysts that combine metal centers with organic functional groups can promote sequential reactions, reducing the number of synthetic steps and improving overall efficiency [20]. These systems represent promising directions for developing more sustainable and efficient synthetic methodologies.

Byproduct Analysis and Purification Challenges

The synthesis of 1-ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid involves several potential side reactions that generate byproducts requiring careful analysis and separation [23] [24] [25]. Understanding these byproduct formation pathways and developing effective purification strategies represents a critical aspect of optimizing synthetic protocols for both laboratory and industrial applications.

Regioisomer formation constitutes the most significant purification challenge in pyrazole synthesis [23] [24] [25]. The cyclization of hydrazines with dicarbonyl compounds can proceed through multiple pathways, leading to different substitution patterns [26] [25]. For the target compound, the primary regioisomeric impurity is 1-ethyl-5-methyl-4-nitro-1H-pyrazole-3-carboxylic acid, which differs only in the positions of the methyl and carboxylic acid substituents [26]. These regioisomers typically exhibit similar physical properties, making separation challenging through conventional crystallization methods [23] [24].

The formation of regioisomers depends critically on the reaction conditions and the electronic properties of the starting materials [26] [25]. Studies demonstrate that the use of unsymmetrical dicarbonyl compounds leads to mixtures of regioisomers, with the ratio depending on factors such as temperature, solvent, catalyst presence, and reaction time [26]. For example, the reaction of ethyl 4-(dimethylamino)-3-nitro-2-oxobut-3-enoate with methylhydrazine can yield both possible regioisomers, though optimized conditions favor the desired 1-substituted product [8] [26].

Analytical separation and identification of regioisomers requires sophisticated techniques [26] [27]. High-performance liquid chromatography using reverse-phase columns with acetonitrile-water gradients provides baseline separation of most pyrazole regioisomers [27]. Nuclear magnetic resonance spectroscopy, particularly two-dimensional techniques such as nuclear Overhauser effect spectroscopy, enables unambiguous structural assignment through spatial proximity correlations [26]. Mass spectrometry techniques, while providing molecular weight confirmation, typically cannot distinguish between regioisomers due to their identical molecular formulas [26].

N-alkylation products represent another class of significant byproducts [23] [24]. During the ethylation step, competing reactions can occur at different nitrogen positions or at carbon centers, leading to alternative substitution patterns . The formation of 3-ethylpyrazole derivatives from the alkylation of 3-methylpyrazole precursors has been extensively documented [23] [24]. These byproducts arise from competing nucleophilic attack pathways and can comprise 10-30% of the reaction mixture under non-optimized conditions [23].

The separation of N-alkylation byproducts benefits from their different basicity and hydrogen bonding properties compared to the target compound [23] [24]. Acid-base extraction techniques prove particularly effective, as different substitution patterns exhibit varying proton affinities [23]. The formation of acid addition salts provides an elegant approach for purification, as the target compound and byproducts often exhibit different crystallization behaviors from their respective salts [23] [24].

Unreacted starting materials and intermediate compounds frequently persist in reaction mixtures due to incomplete conversion [23] [24]. These materials include unreacted pyrazole precursors, alkylating agents, and partially functionalized intermediates [27]. The persistence of starting materials typically indicates suboptimal reaction conditions such as insufficient temperature, inadequate reaction time, or inappropriate stoichiometry [24].

Monitoring reaction progress through thin-layer chromatography and high-performance liquid chromatography enables optimization of reaction conditions to minimize unreacted starting materials [27] [28]. The use of slight excess of one reactant, typically the less expensive component, helps drive reactions to completion [24]. However, excessive reagent use can lead to side reactions and additional purification challenges [24].

Hydrolysis products constitute a particularly problematic class of byproducts in pyrazole synthesis [23] [24]. The presence of water, either as an impurity in solvents or generated during the reaction, can lead to hydrolysis of ester intermediates, degradation of sensitive functional groups, or competing hydration reactions [24]. Nitro groups are particularly susceptible to reduction under certain conditions, leading to amino byproducts that significantly complicate purification [7].

Prevention of hydrolysis reactions requires stringent anhydrous conditions throughout the synthetic sequence [24]. The use of activated molecular sieves, distillation of solvents immediately before use, and inert atmosphere techniques help minimize water-related side reactions [24]. When hydrolysis products do form, their separation often requires different purification strategies due to altered polarity and hydrogen bonding properties [27].

Solvent-related impurities arise from coordination of solvent molecules to reactive intermediates or through solvent degradation under reaction conditions [23] [24]. High-boiling solvents such as dimethylformamide can be particularly difficult to remove completely and may require specialized purification techniques [27]. The use of lower-boiling alternative solvents or azeotropic distillation methods helps address these challenges [24].

Salt byproducts form from acid-base neutralization reactions throughout the synthetic sequence [23] [24]. These inorganic salts, while generally easy to remove through aqueous washing, can complicate crystallization and lead to inclusion complexes that affect product purity [23]. The optimization of work-up procedures to efficiently remove salts while minimizing product loss represents an important aspect of process development [24].

Advanced purification strategies have been developed to address these challenging separations [23] [27] [24]. Targeted crystallization using specific solvents and temperature profiles enables selective precipitation of the desired product while leaving impurities in solution [23] [24]. The development of acid addition salt purification methods proves particularly effective for pyrazole derivatives, as different substitution patterns exhibit distinct crystallization behaviors [23].

Chromatographic methods remain essential for achieving high purity products [27] [28]. Flash chromatography using silica gel with optimized solvent gradients provides reliable separation of most pyrazole mixtures [27]. Preparative high-performance liquid chromatography offers superior resolution for challenging separations but requires careful consideration of cost and scalability [27].

The integration of multiple purification techniques in sequence often provides optimal results [27] [24]. Initial crystallization removes the majority of impurities, followed by chromatographic polishing to achieve final purity specifications [27]. This approach balances efficiency and cost while achieving the high purity levels required for pharmaceutical and research applications [24].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant